molecular formula C16H12O B10845660 7-Phenylnaphthalen-2-ol

7-Phenylnaphthalen-2-ol

Cat. No.: B10845660
M. Wt: 220.26 g/mol
InChI Key: MLFRZWHPLMDWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Phenylnaphthalen-2-ol is an organic compound belonging to the class of naphthalenes, which are characterized by two fused benzene rings. This compound features a phenyl group attached to the seventh position of the naphthalene ring and a hydroxyl group at the second position. Naphthalene derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenylnaphthalen-2-ol typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation of naphthalene followed by reduction and cyclization reactions. The process may include:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave-assisted synthesis and the use of continuous flow reactors can enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Phenylnaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or quinone derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form a dihydro derivative using hydrogenation catalysts.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Phenylnaphthalen-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its cytotoxic and anti-inflammatory activities, making it a candidate for drug development.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 7-Phenylnaphthalen-2-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    2-Naphthol: A naphthalene derivative with a hydroxyl group at the second position, commonly used in the synthesis of dyes and pigments.

    7-Methoxynaphthalen-2-ol: Similar structure with a methoxy group instead of a phenyl group, known for its use in organic synthesis.

    7-Bromonaphthalen-2-ol: A brominated derivative with applications in medicinal chemistry.

Uniqueness: 7-Phenylnaphthalen-2-ol is unique due to its phenyl substitution, which enhances its biological activity and makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

7-phenylnaphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O/c17-16-9-8-13-6-7-14(10-15(13)11-16)12-4-2-1-3-5-12/h1-11,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFRZWHPLMDWES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=CC(=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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